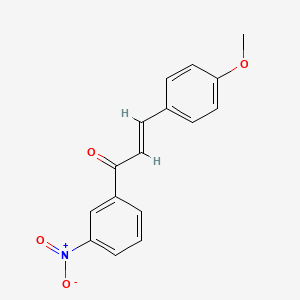
3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13NO4 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research
- Ru(II) Complexes for Breast Cancer Treatment : A study synthesized Ru(II) DMSO complexes with substituted chalcone ligands, including a derivative of 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. These compounds showed significant anti-breast cancer activity, indicating their potential as chemotherapeutics (Singh et al., 2016).
Optical and Material Sciences
- Nonlinear Optical Properties : The nonlinear optical properties of this compound were investigated, demonstrating significant second- and third-order nonlinear characteristics, making it a candidate for optical applications (Maidur et al., 2017).
- Optical Limiting Applications : Another study focused on the third-order nonlinear optical properties of chalcone derivatives, including this compound, for potential applications in optical limiting and laser protection (Maidur & Patil, 2018).
Crystallography and Chemical Analysis
- Crystal Structure Analysis : The crystal structure of this compound and its isomers was reported, providing insight into molecular conformations and interactions (Bolte, Schütz, & Bader, 1996).
Environmental Chemistry
- Atmospheric Chemistry of Wood Smoke Emissions : A study involving the reaction of a structurally similar compound, coniferyl alcohol, with NO3 radicals, offers insights into the chemical behaviors of related compounds in the atmosphere (Liu, Wen, & Wu, 2017).
Agrochemical Research
- Nematicidal Activity : Research on the synthesis and bioevaluation of various chalcone derivatives, including 3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, revealed their potential nematicidal properties, particularly against root-knot nematode (Kumari, Singh, & Walia, 2014).
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(11-13)17(19)20/h2-11H,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJAJKMNVQHFX-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416692 |
Source


|
| Record name | SBB055408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73911-01-0 |
Source


|
| Record name | SBB055408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is known about the crystal structure of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one?
A1: Research indicates that (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one crystallizes with two independent molecules present in its asymmetric unit. [] This means that within the smallest repeating unit of the crystal lattice, there are two distinct molecules of the compound. Additionally, the dihedral angles between the two benzene rings within each molecule are reported as 5.1° and 6.2°. [] This provides insight into the spatial arrangement of the molecule and can be relevant for understanding its interactions and potential applications.
Q2: Does the structure of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one relate to its potential to form hydrogen bonds?
A2: While the provided research [] doesn't specifically investigate hydrogen bonding in (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a related study [] explores this phenomenon in detail for similar β-enaminones. This research highlights that short intramolecular N-H…O hydrogen bonds in such molecules are influenced by both electronic effects (resonance-assisted hydrogen bonding modulated by substituents) and steric factors. Notably, incorporating the enaminonic C-C or C-N bond within an aliphatic six-membered ring can significantly contribute to stronger N-H…O hydrogen bonding. Therefore, understanding the structural characteristics of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, particularly the presence of any rings or potential hydrogen bond donors/acceptors, can provide valuable insights for predicting its hydrogen bonding capabilities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)




![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)
![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)


![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)

